molecular formula C4H4F3N3S B1305601 N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine CAS No. 25366-22-7

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1305601
CAS No.: 25366-22-7
M. Wt: 183.16 g/mol
InChI Key: ARAFQFMXQDBEPU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine emerged from the broader historical evolution of thiadiazole chemistry, which began in earnest during the mid-twentieth century. The synthesis of trifluoromethyl-substituted thiadiazoles represented a significant advancement in heterocyclic chemistry, as these compounds demonstrated enhanced chemical stability and unique electronic properties compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups into heterocyclic systems became particularly important following the recognition that such substitutions could dramatically alter the biological and chemical properties of organic molecules.

The specific compound this compound was first characterized and reported in chemical literature as part of systematic studies investigating the effects of trifluoromethyl substitution on thiadiazole ring systems. Early research focused on developing efficient synthetic methodologies for producing these compounds, particularly through reactions involving chlorothioformyl chloride with amino nitrogen heterocyclic compounds. The compound gained particular attention due to its role as an intermediate in the synthesis of more complex molecules with herbicidal activity.

Historical documentation indicates that the development of this compound was closely linked to the pharmaceutical and agrochemical industries' growing interest in fluorine-containing heterocycles. The presence of the trifluoromethyl group was recognized as providing enhanced metabolic stability and improved pharmacokinetic properties, making these compounds valuable for various applications. The systematic study of this compound's properties and reactions contributed significantly to the understanding of how fluorine substitution affects heterocyclic chemistry.

Significance in Heterocyclic Chemistry

This compound holds exceptional significance within heterocyclic chemistry due to its unique combination of structural features that influence both its reactivity and stability. The compound belongs to the thiadiazole family, which consists of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. The presence of these heteroatoms creates a compound with distinctive electronic properties that differentiate it from purely carbocyclic systems.

The trifluoromethyl group attached to the thiadiazole ring system contributes significantly to the compound's chemical behavior and biological activity. Research has demonstrated that the trifluoromethyl substitution enhances the compound's electron-withdrawing character, leading to increased acidity of neighboring functional groups and altered reactivity patterns. Density functional theory studies have revealed that the trifluoromethyl group plays a crucial role in preventing tautomeric interconversion between amine and imine forms, with calculations showing an energy barrier of approximately 44.48 kilocalories per mole for this conversion.

The compound's significance is further enhanced by its role as a building block for more complex heterocyclic systems. Studies have shown that thiadiazole derivatives, including this compound, can undergo various chemical transformations to produce diverse molecular structures with enhanced biological activities. The combination of the methylamino group with the trifluoromethyl-substituted thiadiazole ring creates a versatile synthetic intermediate that can participate in numerous chemical reactions, making it valuable for synthetic organic chemistry applications.

Classification and Nomenclature

This compound is systematically classified within the broader category of heterocyclic compounds, specifically as a member of the thiadiazole family. The compound's official Chemical Abstracts Service registry number is 25366-22-7, which serves as its unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound being designated as this compound.

The molecular formula of this compound is C₄H₄F₃N₃S, with a molecular weight of 183.15 grams per mole. The compound can also be referred to by several synonyms, including 2-methylamino-5-trifluoromethyl-1,3,4-thiadiazole and N2-methyl-5-trifluoromethyl-1,3,4-thiadiazol-2-amine. The simplified molecular-input line-entry system representation is CNC1=NN=C(S1)C(F)(F)F, which provides a standardized way to represent the compound's structure in chemical databases.

Table 1: Chemical Identification Data for this compound

Property Value
Chemical Abstracts Service Number 25366-22-7
Molecular Formula C₄H₄F₃N₃S
Molecular Weight 183.15 g/mol
International Chemical Identifier Key ARAFQFMXQDBEPU-UHFFFAOYSA-N
PubChem Compound Identifier 2775323
Melting Point 225-227°C

The classification system places this compound within the broader category of fluorinated heterocycles, which are compounds containing both heteroatoms and fluorine substituents. This classification is important for understanding the compound's properties and potential applications, as fluorinated heterocycles often exhibit enhanced chemical stability and unique biological activities compared to their non-fluorinated analogs.

General Applications Overview

This compound finds extensive applications across multiple scientific and industrial domains, primarily as a synthetic intermediate and building block for more complex molecular structures. The compound's versatility stems from its unique combination of functional groups and its ability to participate in various chemical transformations while maintaining structural integrity.

One of the most significant applications of this compound lies in the agricultural sector, where it serves as a key intermediate in the synthesis of herbicidal compounds. Patent literature indicates that derivatives of this compound, particularly those involving further substitution of the amino group, have demonstrated substantial herbicidal activity. The 2-substituted-5-trifluoromethyl-1,3,4-thiadiazole family, of which this compound is a member, has been extensively studied for the development of crop protection chemicals.

In pharmaceutical research, the compound has gained attention as a potential building block for drug development. The presence of the trifluoromethyl group enhances the metabolic stability of drug molecules, while the thiadiazole ring system can provide specific biological activities. Research has shown that modifications of this compound can lead to molecules with antimicrobial, antifungal, and potentially anticancer properties, though specific biological activities depend on the nature of further chemical modifications.

The compound also serves important roles in materials science and chemical research as a reagent for synthetic transformations. Studies have demonstrated its utility in the preparation of various heterocyclic systems through reactions such as cyclization, oxidation, and substitution reactions. The compound's stability and reactivity make it valuable for developing new synthetic methodologies and exploring novel chemical transformations.

Table 2: Primary Application Areas for this compound

Application Domain Specific Use Reference Source
Agricultural Chemistry Herbicide intermediate synthesis
Pharmaceutical Research Drug development building block
Synthetic Organic Chemistry Heterocyclic synthesis reagent
Materials Science Chemical intermediate for specialized materials

Properties

IUPAC Name

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFQFMXQDBEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379524
Record name N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25366-22-7
Record name N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
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Record name N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
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Record name 25366-22-7
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Preparation Methods

Cyclization of N-methylthiosemicarbazide with Trifluoroacetic Anhydride

  • Reagents: N-methylthiosemicarbazide and trifluoroacetic anhydride.
  • Procedure: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, with careful temperature control to optimize yield and purity.
  • Mechanism: The trifluoroacetic anhydride reacts with the thiosemicarbazide to form an intermediate that cyclizes to the thiadiazole ring.
  • Conditions: Typically performed at room temperature to moderate heating, with reaction times varying from 1 to 3 hours.
  • Outcome: This method yields N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with good purity suitable for further applications.

Solid-Phase Grinding Method Using Phosphorus Pentachloride

  • Reagents: Thiosemicarbazide, trifluoroacetic acid (or substituted carboxylic acid), and phosphorus pentachloride.
  • Procedure: The reagents are added to a dry reaction vessel and ground at room temperature until the reaction completes, indicated by the disappearance of starting materials.
  • Post-Reaction Treatment: The crude product is treated with an alkaline solution to adjust pH to 8–8.2, followed by filtration, drying, and recrystallization.
  • Advantages: This method is simple, rapid (short reaction time), mild in conditions, and yields over 91% product. It requires minimal equipment and uses low-toxicity phosphorus pentachloride.
  • Industrial Relevance: The solid-phase approach is scalable and cost-effective for industrial production.

Cyclization Using Phosphorus Oxychloride and Trifluoroacetic Acid

  • Reagents: Thiosemicarbazide, trifluoroacetic acid, and phosphorus oxychloride.
  • Procedure: Thiosemicarbazide is suspended in 1,4-dioxane, and trifluoroacetic acid and phosphorus oxychloride are added slowly over 30 minutes with stirring.
  • Reaction Time: Maintained for approximately 3 hours, during which HCl gas is evolved.
  • Workup: The reaction mixture is poured into cold water, and the pH is adjusted to about 9 using sodium hydroxide solution to precipitate the product.
  • Yield: The product is filtered, washed, and dried, typically yielding around 20 g from the described scale.
  • Notes: This method is well-documented for producing 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, a close analog, and can be adapted for the N-methyl derivative by using N-methylthiosemicarbazide.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Notes
Cyclization with trifluoroacetic anhydride N-methylthiosemicarbazide, CF3CO)2O Inert atmosphere, controlled temp. Moderate to High Good purity, controlled reaction Requires inert atmosphere
Solid-phase grinding with PCl5 Thiosemicarbazide, CF3COOH, PCl5 Room temp, grinding, short time >91 Simple, mild, high yield Low toxicity, scalable
Cyclization with POCl3 and CF3COOH Thiosemicarbazide, CF3COOH, POCl3 1,4-dioxane, 3 h, HCl evolution High Well-established, reproducible Requires handling of corrosive gases

Research Findings and Notes

  • The trifluoromethyl group significantly enhances the lipophilicity and stability of the compound, which is critical for its biological activity and chemical reactivity.
  • The cyclization step is sensitive to moisture and requires dry conditions to prevent side reactions.
  • The use of phosphorus pentachloride in solid-phase synthesis offers a greener and more efficient alternative to traditional liquid-phase methods.
  • Reaction monitoring by techniques such as TLC or HPLC is recommended to optimize reaction time and yield.
  • Post-synthesis purification typically involves recrystallization from suitable solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Overview : Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has shown promising results against various pathogens.

Case Study : A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives with significant activity against Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 10.96 µM to 17.81 µM against resistant strains of M. tuberculosis .

CompoundMIC (µM)Selectivity Index
Compound 1110.968.7
Compound 1911.487.5
Compound 1517.811.8

Anticancer Properties

Overview : The anticancer potential of this compound has been investigated through various studies that examine its efficacy against different cancer cell lines.

Case Study : Research indicates that certain derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). For instance, one derivative showed IC50 values of 0.28 µg/mL against MCF-7 and 0.52 µg/mL against A549 cells .

Cell LineIC50 (µg/mL)
MCF-70.28
A5490.52

Drug Design and Development

Overview : The structural features of this compound make it a suitable scaffold for drug design aimed at developing novel therapeutic agents.

Research Insights : The compound has been evaluated for its potential as a scaffold in drug design due to its ability to interact with biological targets effectively. Molecular docking studies have shown favorable binding interactions with key proteins involved in disease mechanisms .

Structure-Activity Relationship Studies

Overview : Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives.

Findings : Structure–activity relationship studies have revealed that modifications at the C-5 position significantly influence the biological activity of the compounds. For example, substituents on the phenyl ring can enhance cytotoxic effects against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) 5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives
  • Structure: Position 5 is substituted with a 4-chloroquinolin-2-yl group instead of -CF₃.
  • Activity : These derivatives exhibit binding affinity against SARS-CoV-2 main protease (6LU7) with docking energies ranging from -8.0 to -5.4 kcal/mol, comparable to native ligands (-8.1 kcal/mol) .
  • Key Difference: The bulky quinoline moiety enhances π-π stacking interactions but reduces solubility compared to the compact -CF₃ group.
b) 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives
  • Structure : A 4-methylphenyl group replaces -CF₃ at position 3.
  • Activity : These compounds demonstrate insecticidal and fungicidal activities due to hydrophobic interactions with biological targets .
c) 5-(Difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine Derivatives
  • Structure : A -S-CF₂H group replaces -CF₃ at position 4.
  • Key Difference : The -CF₃ group offers greater electronegativity, improving membrane permeability compared to sulfur-containing analogs.

Substituent Variations at Position 2

a) N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amines
  • Structure : The 1,3,4-oxadiazole core replaces thiadiazole, with aryl groups at position 2.
  • Key Difference : The thiadiazole core in the target compound provides better thermal stability due to sulfur’s polarizability.
b) N-(4-Methoxypyridin-2-yl)-1,3,4-thiadiazol-2-amines
  • Structure : A methoxypyridinyl group replaces the methylamine at position 2.
  • Activity: These derivatives are studied for redox and nonlinear optical properties, leveraging the pyridine ring’s electron-donating effects .
  • Key Difference : The methylamine group in the target compound simplifies synthetic routes and reduces steric hindrance.

Physicochemical Properties

Property N-methyl-5-(trifluoromethyl)-thiadiazol 5-(4-Chloroquinolin-2-yl)-thiadiazol 5-(Difluoromethylsulfanyl)-thiadiazol
Molecular Weight (g/mol) 195.15 317.78 297.37
LogP 2.1 3.8 2.9
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 5 4

Biological Activity

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with molecular targets such as enzymes and receptors.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

2.2 Anticancer Activity

The compound has been extensively studied for its anticancer properties. A review highlighted that derivatives of 1,3,4-thiadiazoles, including this compound, show significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon)3.29
H460 (Lung)10
MCF7 (Breast)12.57

The mechanism of action appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells . For instance, studies demonstrated that compounds with trifluoromethyl substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

2.3 Antiapoptotic Effects

In vivo studies have shown that certain thiadiazole derivatives can act as antiapoptotic agents. For example, compounds derived from this compound were found to inhibit caspase activity, suggesting a protective effect against cellular apoptosis in renal ischemia models .

The biological activity of this compound is largely attributed to its structural features:

  • Lipophilicity : The trifluoromethyl group increases membrane permeability.
  • Enzyme Interaction : The thiadiazole ring can bind to active sites on enzymes, inhibiting their function and leading to therapeutic effects.

4. Case Studies

Several case studies illustrate the compound's efficacy:

  • Anticancer Study : A study involving various cancer cell lines revealed that this compound demonstrated significant growth inhibition with IC50 values comparable to established anticancer drugs like Doxorubicin .
  • In Vivo Antiapoptotic Activity : In a rat model of renal ischemia/reperfusion injury, treatment with thiadiazole derivatives showed reduced tissue damage and lower levels of active caspases compared to control groups .

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Its potential as an antimicrobial agent and anticancer drug highlights the importance of exploring thiadiazole derivatives in medicinal chemistry.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
CyclocondensationH2SO4, KSCN, 90°C, 3 h50–70
Ultrasound-assistedBenzyl halides, NaOH, EtOH, 40 kHz85
Mn(II)-catalyzedMnCl2, DMF, reflux60–75

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:
Structural validation relies on:

  • NMR spectroscopy : 1H/13C NMR to confirm amine protons (δ ~10.5–10.6 ppm) and trifluoromethyl groups (δ ~120–125 ppm for CF3) .
  • CHNS analysis : Elemental composition (e.g., C: 56.44%, N: 12.54% observed vs. calculated) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-S: 1.72 Å) and crystal packing (monoclinic P21/c space group) .

How can molecular docking studies predict the inhibitory potential of this compound against viral proteases?

Answer:
Docking simulations (e.g., AutoDock Vina) evaluate binding affinity to viral targets like COVID-19 main protease (PDB ID: 6LU7). Key steps:

Ligand preparation : Optimize 3D structure using DFT (B3LYP/6-31G*) .

Grid parameterization : Focus on catalytic dyad (Cys145-His41).

Scoring : Binding energy ≤ -7.0 kcal/mol suggests strong inhibition (observed for quinoline-thiadiazole hybrids) .

What are the observed biological activities of this compound, and how do structural modifications affect efficacy?

Answer:

  • Antiparasitic : 5-(nitrofuran)-thiadiazole derivatives show 95% inhibition against Trypanosoma cruzi at 6.2 mmol/L .
  • Antiviral : N-substituted quinoline-thiadiazoles inhibit SARS-CoV-2 protease via hydrophobic interactions .
  • Anticancer : Trifluoromethyl groups enhance cytotoxicity (IC50: 12–25 µM against MCF-7 cells) .

Q. Table 2: SAR Insights

SubstituentActivity EnhancementReference
CF3 at C5Increased lipophilicity and target binding
Pyridine ring at C5Improved helicase inhibition (IC50: 0.8 µM)
Benzylthio at C5Enhanced antimicrobial activity

What challenges arise in the purification of this compound, and how can they be mitigated?

Answer:

  • Challenge : Low solubility in polar solvents (e.g., water).
  • Solutions :
    • Use mixed solvents (DMF/EtOH) for recrystallization .
    • Flash chromatography with silica gel (hexane:EtOAc 3:1) .

How do solvent choice and catalyst systems impact synthesis efficiency?

Answer:

  • Solvents : DMF increases reaction rate but may reduce purity; EtOH improves selectivity for amine intermediates .
  • Catalysts : Triethylamine enhances cyclization, while Mn(II) salts stabilize intermediates (yield increase from 50% to 75%) .

What strategies are employed in SAR studies to enhance antimicrobial properties?

Answer:

  • Electron-withdrawing groups : CF3 at C5 improves membrane permeability .
  • Heterocyclic hybrids : Pyridine-thiadiazole hybrids disrupt bacterial DNA gyrase (MIC: 2 µg/mL) .

How do researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC50 values) are addressed by:

  • Standardizing assay protocols (e.g., fixed incubation time).
  • Validating compound purity via HPLC (>95%) .

What computational approaches validate stability and reactivity under physiological conditions?

Answer:

  • DFT calculations : Predict thermodynamic stability (ΔG < 0) and reactive sites (Mulliken charges on S and N atoms) .
  • MD simulations : Assess conformational flexibility in aqueous environments .

How is high-throughput screening utilized to identify derivatives with improved inhibitory activity?

Answer:

  • Automated pipelines : Screen 1000+ derivatives against Bloom helicase using fluorescence polarization (hit rate: 5%) .
  • Fragment-based design : Combine thiadiazole cores with privileged scaffolds (e.g., quinoline) .

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